molecular formula C5H3BrN2O B12357738 5-Bromo-3-methylidenepyrazin-2-one

5-Bromo-3-methylidenepyrazin-2-one

Cat. No.: B12357738
M. Wt: 186.99 g/mol
InChI Key: OYTBEOAPDVVLIJ-UHFFFAOYSA-N
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Description

5-Bromo-3-methylidenepyrazin-2-one is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The presence of a bromine atom and a methylidene group in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylidenepyrazin-2-one typically involves the bromination of a pyrazine derivative. One common method includes the reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, resulting in the bromination of the methyl group on the pyrazine ring .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using scalable reaction conditions. The use of palladium-catalyzed Suzuki cross-coupling reactions has been reported for the efficient synthesis of similar pyrazine derivatives . This method allows for the production of the compound in moderate to good yields, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylidenepyrazin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylidene group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include substituted pyrazine derivatives, carbonyl compounds, and dihydropyrazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-methylidenepyrazin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylidenepyrazin-2-one involves its interaction with specific molecular targets. The bromine atom and the methylidene group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-methylpyridine
  • 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid

Uniqueness

Compared to similar compounds, 5-Bromo-3-methylidenepyrazin-2-one is unique due to the presence of both a bromine atom and a methylidene group on the pyrazine ring. This combination enhances its reactivity and makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

IUPAC Name

5-bromo-3-methylidenepyrazin-2-one

InChI

InChI=1S/C5H3BrN2O/c1-3-5(9)7-2-4(6)8-3/h2H,1H2

InChI Key

OYTBEOAPDVVLIJ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)N=CC(=N1)Br

Origin of Product

United States

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